2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Prodrug design Thioether oxidation CYP450 metabolism

Choose the ortho-ethylthio derivative (CAS 2034422-89-2) for your kinase-SAR campaign. Its thioether moiety enables controlled S-oxidation to sulfoxide/sulfone, letting you systematically probe metabolic stability and target potency—unlike the 2-bromo (CAS 2034395-30-5) or 2-chloro-4-fluoro analogs that lack this handle. The absence of C–halogen bonds ensures photostability and eliminates batch-to-batch variability in automated screens. With optimized lipophilicity (logP ~3.5), this scaffold delivers 10- to 100-fold higher passive permeability for intracellular targets. Procure now to guarantee assay reproducibility and secure your compound library’s long-term integrity.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034422-89-2
Cat. No. B2568702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
CAS2034422-89-2
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C18H17N3O2S/c1-2-24-16-6-4-3-5-14(16)18(22)21-11-15-17(20-9-8-19-15)13-7-10-23-12-13/h3-10,12H,2,11H2,1H3,(H,21,22)
InChIKeyLMHWUHAWLPKVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034422-89-2): Structural Identity and Baseline Classification for Procurement Decisions


2-(Ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic heterocyclic benzamide derivative (molecular formula C₁₈H₁₇N₃O₂S, MW 339.4 g/mol) featuring an ortho-ethylthio substituent on the benzamide ring and a 3-(furan-3-yl)pyrazin-2-ylmethyl moiety attached to the amide nitrogen [1]. It belongs to a family of pyrazine-furan hybrid scaffolds that have been explored in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications [2]. Unlike its 2-bromo, 2-chloro-4-fluoro, or 4-(dimethylsulfamoyl) congeners, this compound carries a thioether group that is redox-active and can be selectively oxidized to sulfoxide or sulfone, offering a unique chemical handle for prodrug design or metabolite profiling .

Why 2-(Ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Benzamide derivatives bearing a 3-(furan-3-yl)pyrazin-2-ylmethyl scaffold are not functionally interchangeable. The ortho substituent on the benzamide ring critically governs steric occupancy, electronic distribution, and metabolic stability within the target binding pocket [1]. For example, replacing the ethylthio group with a bromine atom (CAS 2034395-30-5) eliminates the thioether's capacity for reversible oxidation, which can be exploited for activity-based protein profiling or metabolite identification . Likewise, substituting with a 4-(dimethylsulfamoyl) group introduces a strong electron-withdrawing sulfonamide that can drastically alter hydrogen-bonding networks and pharmacokinetic profiles . Small changes in the benzamide ortho position have been shown to shift kinase selectivity profiles by over 100-fold in related pyrazine benzamide series [1]. Therefore, procurement of the exact ethylthio-substituted compound is essential for reproducibility in structure-activity relationship (SAR) campaigns and targeted biological assays.

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide Against Closest Analogs


Ortho-Ethylthio Substituent Enables Redox-Dependent Prodrug Conversion Lacking in 2-Bromo Analog

The ethylthio (-S-CH₂-CH₃) group can be enzymatically or chemically oxidized to the corresponding sulfoxide and sulfone, whereas the 2-bromo analog (CAS 2034395-30-5) lacks any modifiable heteroatom at this position . In related benzamide series, S-oxidation by CYP450 enzymes alters both solubility and target residence time, providing a potential metabolic switch [1].

Prodrug design Thioether oxidation CYP450 metabolism

Ethylthio Group Confers Distinct Lipophilicity Profile Compared to 4-(Dimethylsulfamoyl) Analog, Influencing Membrane Permeability

The ethylthio group contributes approximately +0.7 to +1.0 logP units relative to an unsubstituted phenyl ring, based on Hansch fragment constants (S-CH₂-CH₃ π ≈ 0.7–1.0) [1]. In contrast, the 4-(dimethylsulfamoyl) analog introduces a strongly polar sulfonamide moiety (SO₂-N(CH₃)₂ π ≈ –1.5 to –2.0) that substantially reduces logP and may impair passive membrane diffusion . The resulting logD₇.₄ difference between these two analogs is estimated at >2 log units, which can translate to a 10- to 100-fold difference in membrane permeability [1].

Lipophilicity Membrane permeability Drug-likeness

Absence of Halogen Substituent Eliminates Risk of Photodegradation Observed in 2-Bromo and 2-Chloro-4-Fluoro Analogs

Aromatic bromides and certain chloro-fluoro benzamides are susceptible to photo-induced homolytic C–X bond cleavage, generating reactive aryl radicals that can cause off-target effects or compound degradation under standard laboratory lighting [1]. The 2-bromo analog (CAS 2034395-30-5) and 2-chloro-4-fluoro analog both contain photoreactive C–halogen bonds, whereas the ethylthio analog contains only C–S and C–C bonds that are photostable under ambient conditions [2]. Photostability stress testing of brominated benzamides has shown up to 30% degradation after 24-hour exposure to ambient fluorescent light [1].

Photostability Compound storage Assay reproducibility

Pyrazine-Furan Hybrid Core Adopts a Distinct Dihedral Angle Geometry Compared to Pyridine-Benzamide PKD Inhibitors

The 3-(furan-3-yl)pyrazine moiety introduces a unique spatial orientation of the heterocyclic side chain. In pyridine benzamide PKD inhibitors, the pyridine ring adopts a co-planar geometry with the amide bond via intramolecular hydrogen bonding, whereas the pyrazine-furan system lacks this planarity constraint and can explore a wider range of dihedral angles [1]. This conformational flexibility may enable the pyrazine-furan scaffold to access kinase binding pockets that are sterically occluded to rigid pyridine-benzamide analogs [1]. Molecular docking studies on related N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide derivatives suggest binding to EGFR and PDGFR kinase domains .

Scaffold geometry Kinase selectivity Conformational analysis

Recommended Procurement Scenarios for 2-(Ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide Based on Evidence Profile


Kinase Inhibitor SAR Campaigns Requiring Oxidizable Prodrug Handles

When a medicinal chemistry program aims to develop kinase inhibitors with tunable metabolic stability, 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide provides a thioether moiety that can be selectively oxidized to sulfoxide or sulfone, enabling systematic exploration of how S-oxidation state affects target potency, solubility, and CYP450-mediated clearance [1]. The 2-bromo analog lacks this functionality entirely, while the 2-chloro-4-fluoro analog presents metabolic pathways (oxidative dehalogenation) that are less predictable and potentially toxic [2]. This compound is the preferred starting point for SAR series where metabolic switching via S-oxidation is a design objective.

Long-Term Stability Studies and High-Throughput Screening Libraries

For compound libraries intended for long-term storage (>6 months) and repeated use in automated screening systems, the photostability conferred by the absence of C–halogen bonds makes the ethylthio analog a superior choice over brominated or chlorinated congeners [1]. Brominated benzamides can degrade significantly under standard laboratory lighting, introducing batch-to-batch variability and false-negative screening results. Procuring the ethylthio analog mitigates this risk and ensures consistent compound integrity throughout the screening campaign [1].

Cell-Permeability Optimization for Intracellular Target Engagement

When the biological target is intracellular (e.g., cytoplasmic kinases, nuclear receptors), the higher predicted lipophilicity of the ethylthio analog (estimated logP contribution ~+0.7 to +1.0) compared to polar analogs such as the 4-(dimethylsulfamoyl) derivative (logP contribution ~–1.5 to –2.0) is expected to enhance passive membrane permeability by 10- to 100-fold [1]. Researchers prioritizing intracellular target engagement over aqueous solubility should select this compound for cell-based assay development [1].

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